

Crystallization of the μ -Opioid Receptor with BU72: Application Notes and Protocols

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Compound of Interest

Compound Name: BU72

Cat. No.: B10822486

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the crystallization of the human μ -opioid receptor (μ OR) in complex with the potent agonist **BU72**. The protocols detailed herein are compiled from seminal studies that successfully elucidated the atomic structure of this critical drug target. These application notes are intended to facilitate the replication and adaptation of these methods for structural biology and drug discovery efforts targeting the opioid system.

Data Presentation

Table 1: BU72 Binding Affinity for the μ -Opioid Receptor

| Ligand | Receptor/Condition | Assay Type | Parameter | Value | Reference |
|--------|---|--|-----------------------|--------------------------|-----------|
| BU72 | μ -Opioid Receptor (crude brain membranes) | Radioligand Competition Binding | K_i | 0.15 nM | [1] |
| BU72 | μ -Opioid Receptor (transfected cell membranes) | Radioligand Competition Binding | K_i | < 0.15 nM | [1] |
| BU72 | Purified μ OR with G_i protein | Radioligand Competition Binding | K_i | 0.01 nM | [1] |
| BU72 | μ OR in HDL particles | 3H -diprenorphine Competition Binding | K_i (low affinity) | 470 pM | [2] |
| BU72 | μ OR in HDL particles + G_i | 3H -diprenorphine Competition Binding | K_i (high affinity) | 10 pM (47-fold increase) | [2] |
| BU72 | μ OR in HDL particles + Nb39 | 3H -diprenorphine Competition Binding | K_i (high affinity) | 16 pM (29-fold increase) | [2] |

Table 2: Crystallographic Data for the μ OR-BU72-Nb39 Complex

| PDB ID | 5C1M |
|---|--------------------|
| Data Collection | |
| Resolution (Å) | 2.07 |
| Space group | C 1 2 1 |
| Unit cell dimensions (a, b, c; Å) | 129.5, 59.9, 107.5 |
| Unit cell angles (α , β , γ ; °) | 90, 122.9, 90 |
| Refinement | |
| R-work | 0.199 |
| R-free | 0.229 |
| No. of atoms | 3,518 |
| Protein | 3,382 |
| Ligand | 44 |
| Water | 92 |
| Ramachandran favored (%) | 97.3 |
| Ramachandran outliers (%) | 0.0 |
| Rotamer outliers (%) | 0.5 |
| C β deviations | 0 |

Data sourced from PDB ID: 5C1M[3][4]. Note: A re-refined model of this structure has been deposited under PDB ID 8E0G[5].

Experimental Protocols

Protocol 1: Expression and Purification of the μ -Opioid Receptor

This protocol describes the expression of a modified murine μ OR construct in insect cells and its subsequent purification.

1. μ OR Construct Design:

- A murine μ OR construct is used, engineered for enhanced stability and purification.
- The flexible N-terminus (after residue 51) and C-terminus (before residue 359) are truncated and replaced with protease cleavage sites (e.g., Tobacco Etch Virus and Rhinovirus 3C protease sites, respectively) to remove disordered regions[6].
- An N-terminal FLAG epitope tag and a C-terminal hexahistidine (His6) tag are included for affinity purification[7].

2. Expression in *Spodoptera frugiperda* (Sf9) Insect Cells:

- The μ OR gene is subcloned into a baculovirus transfer vector (e.g., pFastBac1)[8].
- Recombinant baculovirus is generated using a system like the Bac-to-Bac Baculovirus Expression System.
- Sf9 cells are grown in suspension culture to a density of 4×10^6 cells/mL and infected with the baculovirus[6].
- The infected cells are incubated for 48-60 hours at 27°C[6].

3. Membrane Preparation and Solubilization:

- Harvest Sf9 cells by centrifugation.
- Lyse the cells (e.g., by dounce homogenization) in a hypotonic buffer.
- Isolate the cell membranes by ultracentrifugation.
- Solubilize the receptor from the membranes using a buffer containing a detergent such as n-dodecyl- β -D-maltoside (DDM) or lauryl maltose neopentyl glycol (MNG) and cholesterol hemisuccinate (CHS)[6][9].

4. Multi-Step Protein Purification:

- Step 1: Immobilized Metal Affinity Chromatography (IMAC):

- Load the solubilized receptor onto a Ni-NTA resin.
- Wash the resin with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- Elute the His-tagged μ OR using a high concentration of imidazole (e.g., 250 mM)[6].
- Step 2: Immunoaffinity Chromatography:
 - Load the eluate from the IMAC step onto an anti-FLAG M1 antibody resin.
 - Wash the resin extensively.
 - Elute the receptor by competitive elution with a solution containing the FLAG peptide.
- Step 3: Size-Exclusion Chromatography (SEC):
 - The final purification step is performed using a SEC column (e.g., Superdex 200) to separate the monomeric receptor from aggregates.
 - The running buffer should contain a mild detergent (e.g., 0.01% MNG, 0.001% CHS) to maintain receptor stability[6].

Protocol 2: Production and Purification of Nanobody 39 (Nb39)

Nb39 is a G protein-mimetic camelid antibody fragment that stabilizes the active conformation of the μ OR[2].

1. Llama Immunization and Nanobody Discovery:

- Immunize a llama with the purified, agonist-bound μ OR.
- Isolate peripheral blood lymphocytes and extract RNA to generate a cDNA library.
- Construct a phage display library of the variable domains of the heavy-chain-only antibodies (VHHs or nanobodies).

- Select for nanobodies that bind to the active-state μ OR through multiple rounds of panning.

2. Nb39 Expression and Purification:

- The DNA sequence for the identified Nb39 is synthesized and cloned into an E. coli expression vector with a C-terminal His6 tag[10].
- Transform the plasmid into an appropriate E. coli strain (e.g., WK6) for expression[10].
- Induce protein expression with IPTG and grow the cells overnight at 25°C[6].
- Harvest the cells and perform osmotic lysis to release the periplasmic contents[6].
- Purify the His-tagged Nb39 from the periplasmic extract using IMAC (Ni-NTA resin) followed by SEC.

Protocol 3: Crystallization of the μ OR-BU72-Nb39 Complex via Lipidic Cubic Phase (LCP)

The LCP method provides a membrane-like environment that is conducive to the crystallization of membrane proteins[11].

1. Complex Formation:

- Incubate the purified μ OR with a saturating concentration of **BU72** and a molar excess of the purified Nb39 to form a stable ternary complex.
- Isolate the μ OR-**BU72**-Nb39 complex by SEC.
- Concentrate the complex to approximately 50 mg/mL[6].

2. LCP Reconstitution:

- Prepare the LCP by mixing the concentrated protein complex with molten monoolein (and a small amount of cholesterol) in a 2:3 (v/v) protein-to-lipid ratio using coupled syringes[6][12].
- The mixture should become a clear, viscous, and non-birefringent gel.

3. Crystallization Screening:

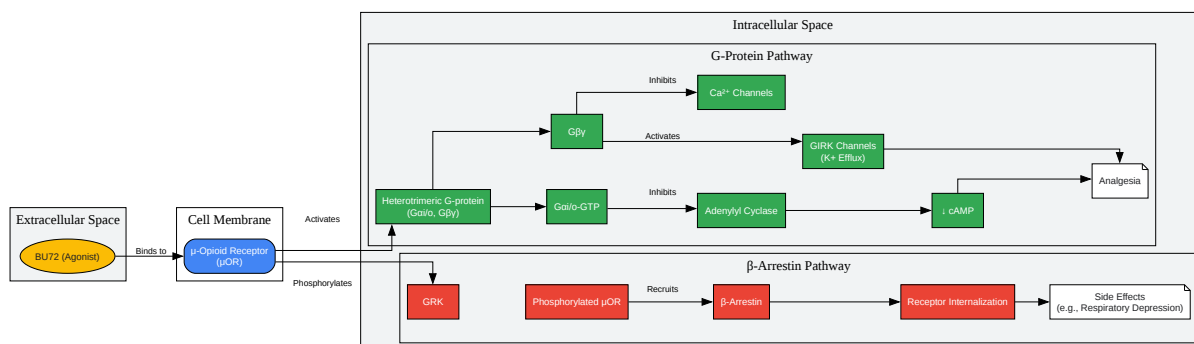
- Dispense nanoliter-sized boluses of the protein-laden LCP onto a glass sandwich plate.
- Overlay the LCP boluses with a variety of precipitant solutions from commercial or custom-made crystallization screens.
- Seal the plates and incubate at a constant temperature (e.g., 20°C).

4. Crystal Harvesting and Cryo-protection:

- Crystals typically appear within a few days to weeks.
- Harvest the microcrystals using specialized loops.
- Briefly soak the crystals in a cryoprotectant solution before flash-cooling them in liquid nitrogen for X-ray diffraction data collection.

Visualizations

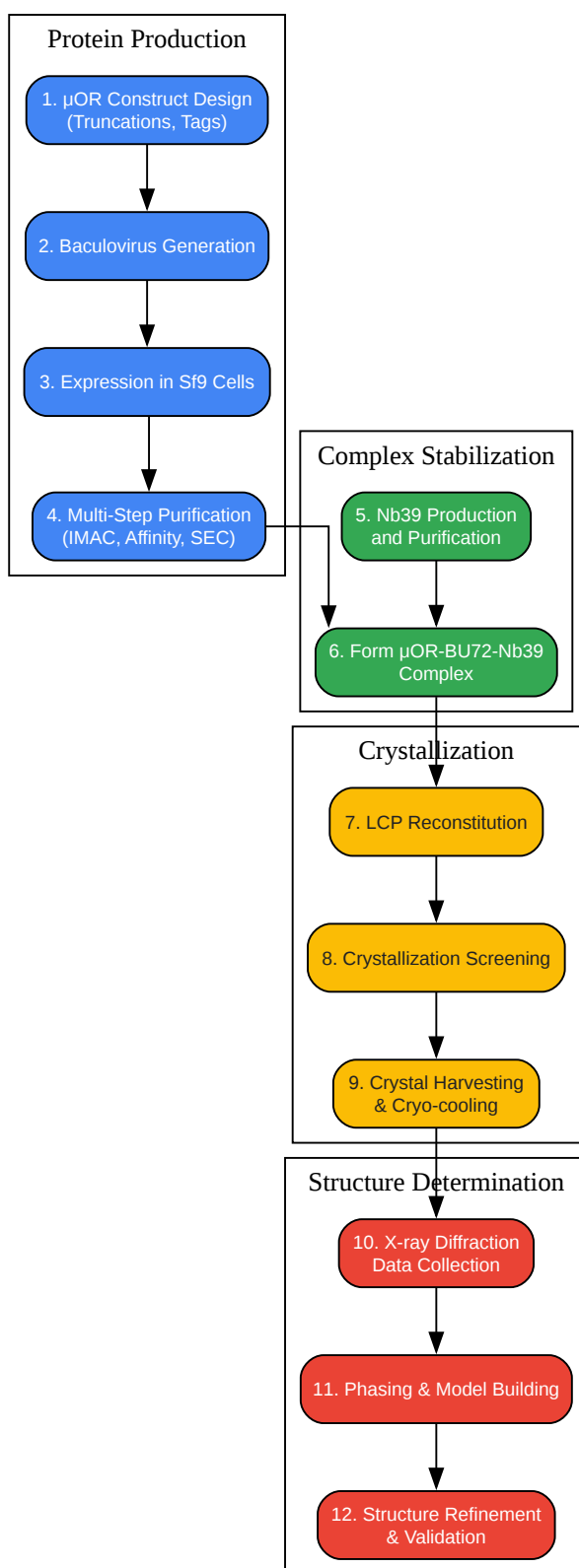
Signaling Pathways



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Caption: μ -Opioid receptor signaling pathways activated by agonists like **BU72**.

Experimental Workflow



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Caption: Experimental workflow for μ OR-**BU72**-Nb39 crystallization and structure determination.

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